molecular formula C6H16BrNO2S2 B123891 Mtset CAS No. 155450-08-1

Mtset

Cat. No.: B123891
CAS No.: 155450-08-1
M. Wt: 278.2 g/mol
InChI Key: DZWJBKUVHJSHAR-UHFFFAOYSA-M
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Description

Methanethiosulfonate ethyltrimethylammonium, commonly known as MTSET, is a positively charged sulfhydryl-reactive reagent. It is widely used in biochemical research to study the structure and function of proteins, particularly those containing cysteine residues. This compound forms mixed disulfide linkages with cysteine residues, providing valuable information about the relative positions of amino acids within a protein and the electrostatic interactions at binding sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

MTSET is synthesized through the reaction of trimethylamine with ethylene chlorohydrin, followed by the addition of methanesulfonyl chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors with precise control over reaction parameters. The process involves the same basic steps as laboratory synthesis but is optimized for efficiency and scalability. The final product is purified through crystallization and filtration to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

MTSET primarily undergoes substitution reactions with sulfhydryl groups in cysteine residues. This reaction forms a mixed disulfide linkage, which is a key feature of its reactivity .

Common Reagents and Conditions

The reaction of this compound with cysteine residues is typically carried out in aqueous solutions at neutral pH. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) to maintain the pH and ionic strength of the solution .

Major Products

The major product of the reaction between this compound and cysteine residues is a mixed disulfide linkage. This product is stable under physiological conditions and can be used to probe the structure and function of proteins .

Scientific Research Applications

MTSET has a wide range of applications in scientific research, including:

    Chemistry: Used to study the reactivity and accessibility of cysteine residues in proteins.

    Biology: Employed in the investigation of protein structure and function, particularly in ion channels and transporters.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting cysteine-containing proteins.

    Industry: Applied in the production of biopharmaceuticals and the development of biosensors .

Mechanism of Action

MTSET exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The formation of mixed disulfide linkages can alter the conformation and function of proteins, providing insights into their structure and activity .

Comparison with Similar Compounds

MTSET is part of a family of methanethiosulfonate reagents, which also includes methanethiosulfonate ethylammonium (MTSEA) and methanethiosulfonate ethylsulfonate (MTSES). These compounds share similar reactivity with sulfhydryl groups but differ in their charge and specific applications. This compound is unique in its positive charge, which can influence its interaction with proteins and its ability to probe electrostatic interactions at binding sites .

List of Similar Compounds

Properties

IUPAC Name

trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJBKUVHJSHAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935217
Record name 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155450-08-1
Record name (2-(Trimethylammonium)ethyl)methanethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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